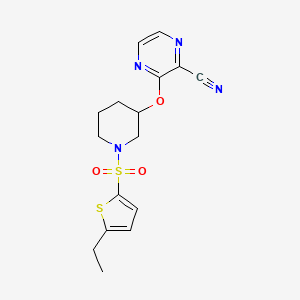

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group. The piperidine ring is further functionalized with a sulfonyl moiety linked to a 5-ethylthiophen-2-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. The ethyl-substituted thiophene may modulate lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S2/c1-2-13-5-6-15(24-13)25(21,22)20-9-3-4-12(11-20)23-16-14(10-17)18-7-8-19-16/h5-8,12H,2-4,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODNWXGSTSGQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the piperidine intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Sulfonylation: The piperidine intermediate is then sulfonylated using 5-ethylthiophene-2-sulfonyl chloride under basic conditions.

Etherification: The sulfonylated piperidine is reacted with 2-hydroxy-3-pyrazinecarbonitrile to form the final compound via an ether bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.

Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups could play a role in binding to active sites or influencing the compound’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several classes of carbonitrile-containing heterocycles. Below is a comparative analysis based on substituents, synthesis, and inferred biological relevance:

Electronic and Steric Differences

Biological Activity

The compound 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 365.41 g/mol

Structural Components

The structure of this compound features:

- A pyrazine ring , which is known for its role in various biological systems.

- A sulfonyl group attached to a piperidine , providing potential interactions with biological targets.

- An ether linkage that may influence the compound's solubility and bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The pyrazine ring might bind to various receptors, altering their signaling pathways.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a study found that a similar sulfonamide derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells .

- Mechanistic Insights : A study on benzamide derivatives indicated that compounds with similar functional groups could inhibit specific kinases involved in cancer progression . This suggests that this compound might share similar mechanisms.

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicates that modifications in the piperidine and sulfonyl groups can significantly affect absorption and metabolism, influencing efficacy .

Comparative Analysis of Related Compounds

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Answer : The synthesis typically involves sequential functionalization of the piperidine and pyrazine cores. A validated approach includes:

- Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with piperidin-3-ol under basic conditions (e.g., NEt₃ in DMF) to form the sulfonylated piperidine intermediate .

- Coupling : Using peptide coupling agents like HOBt/TBTU to link the piperidine intermediate to pyrazine-2-carbonitrile via an ether bond. This method minimizes side reactions and improves yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final product .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the sulfonyl group (δ ~3.5 ppm for SO₂CH₂), pyrazine ring (δ ~8.5-9.5 ppm), and carbonitrile (δ ~115 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₃O₃S₂: 428.11) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Q. What safety precautions are essential during handling?

- Answer :

- Toxicity : Carbonitrile derivatives may release toxic HCN under extreme conditions; use fume hoods and monitor for decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact with sulfonating agents (e.g., sulfonyl chlorides) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance at the piperidine-3-ol position?

- Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, stoichiometry). For example, polar aprotic solvents like DMF enhance sulfonylation efficiency despite steric bulk .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity in sulfonylation .

- Protecting Groups : Temporarily protect the piperidine oxygen with tert-butyldimethylsilyl (TBDMS) groups to mitigate steric effects during coupling .

Q. How can computational methods predict solvent effects on reaction pathways?

- Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates solvent polarity’s impact on transition states. For example, water (ε = 80) stabilizes charged intermediates in SN2 mechanisms, while toluene (ε = 2.4) favors radical pathways .

- Molecular Dynamics (MD) : Simulates solvation shells around the sulfonyl-piperidine moiety to identify solvents that reduce steric clash (e.g., acetonitrile vs. DMSO) .

Q. How to resolve contradictions in reported biological activity data for similar pyrazine-carbonitrile derivatives?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethylthiophene vs. phenylthiophene) on target binding using molecular docking (AutoDock Vina) .

- Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of carbonitrile to carboxylic acid) that may alter activity .

Q. What strategies enable efficient scale-up from milligram to gram quantities?

- Answer :

- Continuous Flow Chemistry : Reduces exothermic risks in sulfonylation steps and improves mixing efficiency .

- Membrane Separation Technologies : Nanofiltration membranes (MWCO ~500 Da) isolate intermediates without chromatography, reducing solvent use .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling rapid adjustments .

Methodological Considerations

Q. How to design a combinatorial library of analogs for SAR studies?

- Answer :

- Core Modifications : Vary the thiophene (e.g., 5-propyl vs. 5-ethyl) and pyrazine (e.g., 2-cyano vs. 2-carboxamide) substituents using parallel synthesis .

- Green Chemistry : Employ water as a solvent for eco-friendly heterocycle formation, as demonstrated in pyrazoline syntheses .

Q. What advanced statistical methods analyze spectral data for impurity profiling?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.